molecular formula C10H6N2S B1321663 Naphtho[2,3-c][1,2,5]thiadiazole CAS No. 91928-83-5

Naphtho[2,3-c][1,2,5]thiadiazole

Cat. No. B1321663
CAS RN: 91928-83-5
M. Wt: 186.24 g/mol
InChI Key: MPFYNGAGLNSXOL-UHFFFAOYSA-N
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Description

Naphtho[2,3-c][1,2,5]thiadiazole (NTD) is a compound that has garnered significant interest in the field of materials science, particularly due to its application in organic electronics such as polymer solar cells and dye-sensitized solar cells (DSSCs). The compound is characterized by its narrow-bandgap and π-conjugated system, which allows for efficient electron transport and light absorption . NTD derivatives have been shown to possess ambipolar transporting properties, making them suitable for use in various optoelectronic devices .

Synthesis Analysis

The synthesis of NTD and its derivatives often involves cross-coupling reactions, such as Suzuki coupling, which allows for the introduction of various substituents to tune the electronic properties of the material . A novel method for synthesizing benzothiazoles and naphtho[2,1-d]thiazoles from arylamines and elemental sulfur has been developed, which proceeds via double C-S bond formation through C-H bond functionalization . Additionally, a one-step synthesis protocol has been described for the conversion of heteroylthiosemicarbazides to naphtho[2,3-d]thiazoles and related compounds .

Molecular Structure Analysis

The molecular structure of NTD derivatives has been studied using techniques such as single-crystal X-ray diffraction. These studies reveal that the molecular geometry can significantly influence the electronic properties and intermolecular interactions of the compounds. For instance, the absence of a strong donor group in the molecular structure can suppress intermolecular dipole-dipole interaction and concentration quenching, which is beneficial for light-emitting applications .

Chemical Reactions Analysis

NTD compounds can undergo various chemical reactions, such as nitration, which yields nitro derivatives. These reactions can further modify the electronic properties of the compound. For example, nitration of NTD gives a 5-nitro derivative, and subsequent chlorination can lead to the formation of chloro-nitronaphtho[2,3-c][1,2,5]thiadiazole . These reactions demonstrate the reactivity of the NTD core and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of NTD derivatives are closely related to their molecular structure. These compounds exhibit high electron and hole mobilities, which are crucial for their performance in electronic devices . The introduction of different substituents can adjust the emission color and improve the film morphology and thermal stability of the compounds. The photophysical characterization of these materials indicates that they have high fluorescence quantum yields, which is advantageous for light-emitting applications . Additionally, some NTD derivatives have shown promising biological activity, including antifungal and antiviral properties .

Scientific Research Applications

Polymer Solar Cells

Naphtho[2,3-c][1,2,5]thiadiazole shows promising applications in polymer solar cells. A study demonstrated a novel narrow-bandgap π-conjugated polymer based on this compound for polymer solar cells, achieving remarkable power conversion efficiencies over 10% (Jin et al., 2016). Similarly, another study synthesized semiconducting copolymers using this compound, showing its potential as ambipolar or unipolar n-type polymers (Nakano et al., 2015).

Dye-Sensitized Solar Cells

Dipolar dyes incorporating Naphtho[2,3-c][1,2,5]thiadiazole have been used in dye-sensitized solar cells (DSSCs). The integration of this compound into the molecular frame of the dyes has been shown to extend electronic absorption and improve photovoltaic performance (Yen et al., 2016).

Organic Photovoltaics

Naphtho[2,3-c][1,2,5]thiadiazole-containing compounds have been explored as nonfullerene electron acceptors in organic photovoltaics. A study reported the design and synthesis of a compound combining this unit with fluorene-containing imide-annelated terminal units, showing high photovoltaic performance with a power conversion efficiency of 2.81% (Chatterjee et al., 2016).

Light-Harvesting Polymers

The compound has also been used in the synthesis of conjugated polymers for light-harvesting applications. A study synthesized a series of conjugated polymers using Naphtho[2,3-c][1,2,5]thiadiazole and benzodithiophene to investigate theeffects of side chain substitution on their electronic, morphological, and photovoltaic properties. The findings revealed that the light absorption and frontier energy levels of these polymers were significantly influenced by the side chains, impacting the performance of solar cells (Liu et al., 2015).

Covalent Organic Frameworks

In the field of covalent organic frameworks (COFs), naphtho[2,3-c][1,2,5]thiadiazole-based chromophores have been employed. A study reported the preparation of COFs using photoactive tetraaldehydes containing this compound. These COFs, with their isoreticular 2D dual porous structures, demonstrated high photocatalytic hydrogen production rates, indicating their potential in energy applications (Li et al., 2022).

Future Directions

NTD derivatives have been used as the sensitizers in dye-sensitized solar cells (DSSCs) . The best cell photovoltaic performance achieved 6.37 and 7.53% without and with chenodeoxycholic acid (CDCA) coadsorbent, respectively . This suggests that the careful choice of side-chains is necessary to fully optimize the photovoltaic materials and devices .

properties

IUPAC Name

benzo[f][2,1,3]benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2S/c1-2-4-8-6-10-9(11-13-12-10)5-7(8)3-1/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFYNGAGLNSXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=NSN=C3C=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphtho[2,3-c][1,2,5]thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
212
Citations
P Wei, L Duan, D Zhang, J Qiao, L Wang… - Journal of Materials …, 2008 - pubs.rsc.org
We report a new series of naphtho[2,3-c][1,2,5]thiadiazole (NTD) derivatives which present both carrier transporting property and high fluorescence quantum yield. Optical absorption …
Number of citations: 51 pubs.rsc.org
YS Yen, JS Ni, WI Hung, CY Hsu… - ACS Applied Materials …, 2016 - ACS Publications
Dipolar dyes comprising an arylamine as the electron donor, a cyanoacrylic acid as electron acceptor, and an electron deficient naphtho[2,3-c][1,2,5]thiadiazole (NTD) or naphtho[2,3-d][…
Number of citations: 37 pubs.acs.org
Y Qiu, P Wei, DQ Zhang, J Qiao, L Duan… - Advanced …, 2006 - Wiley Online Library
Efficient red-light emission is obtained with a novel, non-doped, naphtho [2, 3-c][1, 2, 5] thiadiazole (NTD) derivative (see figure). This material does not contain strong donor groups so …
Number of citations: 68 onlinelibrary.wiley.com
R Ratha, A Singh, MA Afroz, RK Gupta, M Baumgarten… - Synthetic Metals, 2019 - Elsevier
This work emphasizes on the synthesis of two new acceptor units for donor (D)-acceptor (A)-based polymers used in photovoltaic devices, namely NT-Th and Th-NT-Th. Both the NT-…
Number of citations: 13 www.sciencedirect.com
X Tang, H Liu, F Liu, X He, X Xu, J Chen… - Chemistry–An Asian …, 2021 - Wiley Online Library
Red emission is one of the three primary colors and is indispensable for full color displays. Fluorescent materials that can generate efficient red electroluminescence (EL) are limited …
Number of citations: 3 onlinelibrary.wiley.com
Y Sun, L Duan, P Wei, J Qiao, G Dong, L Wang… - Organic …, 2009 - ACS Publications
An ambipolar transporting naphtho[2,3-c][1,2,5]thiadiazole derivative with both high electron and hole mobilities has been synthesized via Suzuki cross-coupling. The electron and hole …
Number of citations: 27 pubs.acs.org
WT Smith Jr, AC Kovelsky… - Journal of Heterocyclic …, 1968 - Wiley Online Library
Treatment of compound I with bromine in carbon tetrachloride either at room temperature or refluxed one hour, with bromine in glacial acetic acid at room temperature, or with bromine …
Number of citations: 3 onlinelibrary.wiley.com
AM Gyul'maliev, IV Stankevich, ZV Todres - Chemistry of Heterocyclic …, 1973 - Springer
The electronic structures of benzo[c][1,2,5]oxadiazole, benzo[c][1,2,5]thiadiazole, benzo[c][1,2,5]selenadiazole, naphtho[1,2-c][1,2,5]oxadiazole, naphtho[1,2-c][1,2,5]thiadizole, naphtho[…
Number of citations: 1 link.springer.com
WT Smith Jr, JM Patterson… - Journal of heterocyclic …, 1990 - Wiley Online Library
Nitration of naphtho[2,3‐c][1,2,5]thiadiazole gives the 5‐nitro derivative in 61–66% yield. Chlorination of this product apparently gives an unstable addition product which loses …
Number of citations: 3 onlinelibrary.wiley.com
M Dzieduszycka, B Stefańska, J Tarasiuk… - European journal of …, 1994 - Elsevier
The syntheses of a number of heterosubstituted ametantrone analogues, 5,8-bis[(aminoalkyl)amino]naphtho[2,3-d]thiazole-4,9-diones and 5,8-bis[(aminoalkyl)amino]naphtho[2,3-c] [1,2,…
Number of citations: 6 www.sciencedirect.com

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